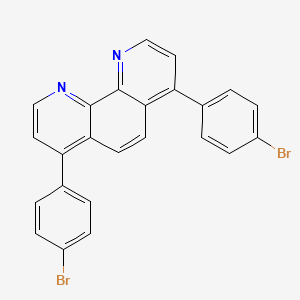

4,7-Bis(4-bromophenyl)-1,10-phenanthroline

Description

BenchChem offers high-quality 4,7-Bis(4-bromophenyl)-1,10-phenanthroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Bis(4-bromophenyl)-1,10-phenanthroline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4,7-bis(4-bromophenyl)-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALMOXHIAPMJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596011 | |

| Record name | 4,7-Bis(4-bromophenyl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97802-08-9 | |

| Record name | 4,7-Bis(4-bromophenyl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,7-Bis(4-bromophenyl)-1,10-phenanthroline (CAS Number 97802-08-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline, a versatile heterocyclic compound at the forefront of materials science and coordination chemistry. We will delve into its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in organic electronics, notably as a key component in Organic Light-Emitting Diodes (OLEDs). Furthermore, this guide will examine its coordination chemistry, highlighting the properties and potential applications of its metal complexes. Safety, handling, and environmental considerations will also be addressed to ensure responsible laboratory practice.

Introduction: The Architectural Elegance of a Versatile Ligand

4,7-Bis(4-bromophenyl)-1,10-phenanthroline is a symmetrically substituted aromatic compound featuring a rigid, planar 1,10-phenanthroline core flanked by two bromophenyl groups at the 4 and 7 positions. This unique architecture bestows upon the molecule a remarkable combination of electronic and steric properties, making it a highly sought-after building block in supramolecular chemistry and materials science.[1] The 1,10-phenanthroline moiety is a classic bidentate chelating ligand, renowned for its ability to form stable complexes with a wide array of metal ions.[2] The introduction of the bromophenyl substituents at the 4 and 7 positions serves several critical functions: it extends the π-conjugated system of the molecule, influencing its photophysical properties, and the bromine atoms provide reactive sites for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline is paramount for its effective application.

| Property | Value | Reference |

| CAS Number | 97802-08-9 | [3] |

| Molecular Formula | C₂₄H₁₄Br₂N₂ | [3] |

| Molecular Weight | 490.19 g/mol | [3] |

| Appearance | White to off-white or brown powder | [1][4] |

| Purity | Typically ≥97% | [3] |

| Storage | 4°C, protect from light, stored under nitrogen | [3] |

Synthesis of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline: A Plausible Approach

The proposed synthesis would involve the reaction of 4,7-dibromo-1,10-phenanthroline with 4-bromophenylboronic acid in the presence of a palladium catalyst and a suitable base.

Figure 1. Proposed synthetic workflow for 4,7-Bis(4-bromophenyl)-1,10-phenanthroline.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established method for Suzuki-Miyaura cross-coupling reactions and is expected to yield the desired product.

Materials:

-

4,7-Dibromo-1,10-phenanthroline

-

4-Bromophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,7-dibromo-1,10-phenanthroline (1 equivalent), 4-bromophenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent should be sufficient to dissolve the reactants upon heating.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically around 80-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4,7-Bis(4-bromophenyl)-1,10-phenanthroline.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. While a specific ¹H NMR spectrum for the target compound was not found in the initial searches, the expected spectrum would show characteristic signals for the aromatic protons of the phenanthroline core and the two bromophenyl rings.[6][7]

Applications in Organic Electronics: A Key Player in OLED Technology

The unique electronic properties of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline make it a highly promising material for applications in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1] Phenanthroline derivatives are widely recognized for their excellent electron-transporting capabilities and high thermal stability.[8]

Figure 2. Role of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline in an OLED device.

In the multilayered architecture of an OLED, 4,7-Bis(4-bromophenyl)-1,10-phenanthroline can serve multiple critical functions:

-

Electron Transport Layer (ETL): Its electron-deficient phenanthroline core facilitates the efficient transport of electrons from the cathode towards the emissive layer, where they recombine with holes to generate light.

-

Hole Blocking Layer (HBL): Due to its high highest occupied molecular orbital (HOMO) energy level, it can effectively block the passage of holes from the emissive layer to the electron transport layer, thereby confining the charge recombination zone within the emissive layer and enhancing device efficiency.[9]

-

Host Material: The wide energy gap and high triplet energy of phenanthroline derivatives make them suitable as host materials for phosphorescent emitters in OLEDs. They can facilitate efficient energy transfer to the dopant molecules, leading to high quantum efficiencies.

Coordination Chemistry: A Gateway to Functional Metal Complexes

The bidentate nitrogen atoms of the 1,10-phenanthroline core make 4,7-Bis(4-bromophenyl)-1,10-phenanthroline an excellent ligand for the formation of coordination complexes with a variety of transition metals, including but not limited to ruthenium, iridium, rhodium, and copper.[10][11] These metal complexes often exhibit unique photophysical and electrochemical properties, leading to a wide range of applications.

Figure 3. Coordination chemistry and potential applications of metal complexes.

The electronic properties of the resulting metal complexes can be finely tuned by the nature of the metal center and any ancillary ligands. For instance, iridium(III) and ruthenium(II) complexes of phenanthroline derivatives are well-known for their strong luminescence and are actively researched for applications in bioimaging, sensing, and as phosphorescent emitters in OLEDs.[2] Rhodium complexes of phenanthrolines have shown promise in medicinal chemistry, exhibiting interesting biological activities.[12] The bromophenyl groups on the ligand can be further functionalized post-complexation, allowing for the creation of multifunctional metal-containing materials.

Safety and Environmental Considerations

As with any chemical compound, proper handling and disposal of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline are crucial.

6.1. Handling and Personal Protective Equipment (PPE):

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment: Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

6.2. Toxicological Information:

Specific toxicological data for 4,7-Bis(4-bromophenyl)-1,10-phenanthroline is limited. However, data for related brominated aromatic compounds and phenanthroline derivatives suggest that caution should be exercised. Brominated flame retardants, a broad class of brominated aromatic compounds, are known to be persistent in the environment and can bioaccumulate.[13][14][15] Some have been associated with adverse health effects.[16] 1,10-phenanthroline and its derivatives can exhibit biological activity, including antimicrobial properties.[11] Therefore, it is prudent to treat this compound with care and avoid unnecessary exposure.

6.3. Environmental Fate:

Brominated aromatic compounds are generally persistent in the environment and can be resistant to biodegradation.[13] Care should be taken to prevent their release into the environment. Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

4,7-Bis(4-bromophenyl)-1,10-phenanthroline stands as a testament to the power of molecular design in creating functional materials. Its robust and versatile structure provides a platform for innovation in organic electronics, coordination chemistry, and beyond. While its full potential is still being explored, the existing body of research on related phenanthroline derivatives strongly suggests a bright future for this compound in the development of next-generation OLEDs, advanced catalysts, and novel therapeutic agents. Further research focusing on the specific performance of this molecule in electronic devices and the biological activity of its metal complexes will undoubtedly unlock new and exciting applications.

References

- Alcock, N. W., et al. "Environmental Impact of Flame Retardants (Persistence and Biodegradability)." PMC, 2009.

- Wang, S., et al. "A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants.

- [Toxicity of selected brominated arom

- A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants.

- 1,10-Phenanthroline and Its Complexes with Magnesium Compounds. Disproportionation Equilibria.

- Update of the risk assessment of brominated phenols and their deriv

- ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6.

- 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Aryl

- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLIC

- Summary of the device performance of the PhOLEDs.

- Rhodium in Medicine.

- Understanding the Applications of 4,7-Bis(4-bromophenyl)

- A Comparative Assessment of o-Phenanthroline Deriv

- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline. ChemScene.

- Facile Synthesis of 4,7-Disubstituted Conjug

- Health consequences of exposure to brominated flame retardants: A system

- The Antibacterial Activity of Metal Complexes Containing 1, 10-phenanthroline: Potential as Alternatire Therapeutics in the Era. Arrow@TU Dublin.

- 1,10-phenanthroline: Chemical properties, applic

- Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines.

- Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PMC - NIH.

- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC.

- Photophysical properties of lanthanide complexes with 5-nitro-1,10-phenanthroline.

- 4,7-Dimethyl-1,10-phenanthroline(3248-05-3) 1H NMR spectrum. ChemicalBook.

- Organic light-emitting device having phenanthroline-fused phenazine.

- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline CAS 97802-08-9 made in China. UCHEM.

- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline. Sinfoo Biotech.

- 4,7-Diphenyl-1,10-phenanthroline CAS 1662-01-7. Sigma Aldrich.

- OLED Intermediates 2-(4-BroMo-phenyl)-1,10-phenanthroline.

- Aggregation-induced emission logic gates based on metal ion sensing of phenanthroline-tetraphenylethene conjug

- Ruthenium Complexes that Break the Rules: Structural Features Controlling Dual Emission. SciSpace, 2008.

- The Role of Phenanthroimidazoles in Next-Gen OLED Technology.

- Understanding Purity Standards for OLED Intermedi

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclometalated iridium(III) complexes with imidazo[4,5-f][1,10]phenanthroline derivatives for mitochondrial imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heteroleptic cationic iridium(iii) complexes bearing phenanthroline derivatives with extended π-conjugation as potential broadband reverse saturable absorbers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. myuchem.com [myuchem.com]

- 5. All news - ECHA [echa.europa.eu]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High-Performance OLED and PLED Materials [clinicalresearchnewsonline.com]

- 10. 1,10-Phenanthroline, 4,7-dibroMo-(156492-30-7) 1H NMR [m.chemicalbook.com]

- 11. Tunability of triplet excited states and photophysical behaviour of bis-cyclometalated iridium(iii) complexes with imidazo[4,5-f][1,10]phenanthroline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

A Comprehensive Technical Guide to 4,7-Bis(4-bromophenyl)-1,10-phenanthroline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline, a key heterocyclic compound with significant utility in materials science, synthetic chemistry, and potentially drug development. The guide details its fundamental physicochemical properties, outlines a robust and representative synthetic protocol, and explores its primary applications. The document is structured to serve as a practical resource for professionals requiring a thorough understanding of this versatile molecule, from its molecular characteristics to its functional roles in advanced applications.

Physicochemical and Structural Properties

4,7-Bis(4-bromophenyl)-1,10-phenanthroline is a substituted aromatic compound built upon the rigid, planar 1,10-phenanthroline core. The addition of two bromophenyl groups at the 4 and 7 positions significantly influences its electronic properties, solubility, and reactivity, making it a valuable precursor and functional material. The presence of bromine atoms provides reactive handles for further chemical modification.[1]

Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₄Br₂N₂ | [2][3] |

| Molecular Weight | 490.19 g/mol | [3][4] |

| CAS Number | 97802-08-9 | [2][3] |

| Appearance | White to off-white or brown solid/powder | [1][4] |

| Purity (Typical) | ≥97% | [2][3] |

| Predicted Melting Point | 612.7 ± 55.0 °C | [4] |

| Storage Conditions | Store at 4°C, protect from light, under an inert atmosphere (e.g., nitrogen) | [3] |

Molecular Structure

The structure consists of a central 1,10-phenanthroline moiety, which is a bidentate chelating ligand, functionalized with a 4-bromophenyl group at both the 4 and 7 positions. This symmetric arrangement is crucial for its application in creating well-defined metal complexes and organic electronic materials.

Caption: Molecular structure of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline.

Synthesis and Purification

Synthetic Strategy: Palladium-Catalyzed Suzuki Coupling

A robust and widely employed method for synthesizing this molecule is the Suzuki cross-coupling reaction. This strategy is advantageous due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors. The core transformation involves the palladium-catalyzed reaction between a dihalogenated phenanthroline core and an appropriate boronic acid.

Causality: The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is critical as it facilitates the oxidative addition and reductive elimination steps that form the new carbon-carbon bond. A base is required to activate the boronic acid component for transmetalation to the palladium center. The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol

This protocol is a representative, self-validating system for the synthesis and purification of the target compound.

Materials:

-

4,7-Dibromo-1,10-phenanthroline

-

(4-Bromophenyl)boronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (4.0 equivalents)

-

Toluene

-

Ethanol

-

Deionized Water

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add 4,7-dibromo-1,10-phenanthroline, (4-bromophenyl)boronic acid, and potassium carbonate.

-

Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water to the flask.

-

Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of nitrogen.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with water and extract three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 4,7-Bis(4-bromophenyl)-1,10-phenanthroline.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Development

The unique structural and electronic properties of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline make it a highly valuable compound across several scientific disciplines.

-

Materials Science: This molecule is a prominent building block for organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1] Its high electron mobility and appropriate energy levels allow it to function effectively as an electron-transport or hole-blocking material, improving device efficiency and longevity.[1]

-

Synthetic Chemistry Intermediate: The two bromine atoms on the peripheral phenyl rings are versatile functional handles.[1] They serve as reactive sites for further cross-coupling reactions (e.g., Sonogashira, Heck, or another Suzuki coupling), enabling the synthesis of extended π-conjugated systems, complex polymers, and dendritic structures for advanced materials applications.[5]

-

Coordination Chemistry and Catalysis: The 1,10-phenanthroline core is a classic bidentate N,N-ligand that forms stable complexes with a wide range of metal ions.[6] This compound can be used to create novel metal complexes with tailored electronic and photophysical properties for applications in catalysis, chemical sensing, or photodynamic therapy.

-

Drug Development Scaffold: Phenanthroline derivatives have been investigated for various biological activities, including antiprotozoal properties.[7] The 4,7-disubstituted scaffold of this molecule offers a rigid framework that can be further functionalized, making it a potential starting point for medicinal chemistry campaigns aimed at developing new therapeutic agents.

Conclusion

4,7-Bis(4-bromophenyl)-1,10-phenanthroline is more than a simple chemical; it is a versatile platform molecule with significant potential. Its well-defined structure, characterized by a molecular weight of 490.19 g/mol , combined with its accessible synthesis and multiple reactive sites, ensures its continued relevance. For researchers in materials science, organic synthesis, and drug discovery, this compound offers a reliable and adaptable scaffold for building the next generation of functional molecules and materials.

References

-

4,7-BIS(4-BROMOPHENYL)-1,10-PHENANTHROLINE [P80872]. ChemUniverse. [Link]

-

4,7-Bis(4-bromophenyl)-1,10-phenanthroline CAS 97802-08-9 made in China. UCHEM. [Link]

-

4,7-Bis(4-bromophenyl)-1,10-Phenanthroline. Tradeindia. [Link]

-

Understanding the Applications of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Facile Synthesis of 4,7-Disubstituted Conjugation-Extended 1,10-Phenanthrolines. Bulletin of the Korean Chemical Society. [Link]

-

Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux. MDPI. [Link]

-

A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. International Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemscene.com [chemscene.com]

- 4. myuchem.com [myuchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux [mdpi.com]

A Senior Application Scientist's Technical Guide to 4,7-Bis(4-bromophenyl)-1,10-phenanthroline: Properties, Synthesis, and Advanced Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Bis(4-bromophenyl)-1,10-phenanthroline stands as a cornerstone building block in modern materials science and coordination chemistry. Its unique architecture, featuring a rigid, electron-deficient 1,10-phenanthroline core flanked by two bromophenyl substituents, imparts a compelling combination of photophysical, electrochemical, and reactive properties. This guide provides an in-depth exploration of this molecule, moving beyond a simple recitation of data to explain the causal relationships between its structure and function. We will delve into its synthesis, core chemical characteristics, and its pivotal role in the development of next-generation organic electronics, functional coordination complexes, and potential therapeutic agents. The protocols and insights presented herein are designed to be self-validating, empowering researchers to leverage this versatile compound to its fullest potential.

Core Molecular Architecture and Physicochemical Properties

4,7-Bis(4-bromophenyl)-1,10-phenanthroline (CAS: 97802-08-9) is a highly aromatic, heterocyclic compound. Its structure is defined by a planar 1,10-phenanthroline scaffold, a known bidentate chelating ligand, functionalized at the 4 and 7 positions.[1] The addition of bromophenyl groups at these positions is not trivial; it significantly influences the molecule's solubility, electronic properties, and, most critically, provides reactive handles for subsequent chemical modification.[2]

The molecule typically presents as a stable white to brown solid powder.[2][3] Its rigid planarity facilitates strong π-π stacking interactions in the solid state, contributing to its high thermal stability, a crucial attribute for applications involving vacuum deposition, such as in the manufacturing of Organic Light-Emitting Diodes (OLEDs).[4][5]

Caption: Synthetic workflow for 4,7-Bis(4-bromophenyl)-1,10-phenanthroline.

Experimental Protocol: One-Pot Synthesis

This protocol is a representative methodology based on established synthetic routes for similar phenanthroline derivatives. [6]

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add o-phenylenediamine (1 equivalent) and 1-(4-bromophenyl)-3-chloroacetone (2.2 equivalents).

-

Catalyst Addition: Carefully add a mixed acid catalyst, such as polyphosphoric acid or a mixture of H₃PO₄ and P₂O₅. The acid serves as both the solvent and the catalyst, promoting the condensation and subsequent double cyclization (a modified Skraup reaction).

-

Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the sequential condensation and intramolecular electrophilic aromatic substitution reactions.

-

Work-up: After cooling to room temperature, carefully pour the viscous mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH) to a pH of ~8. This step quenches the reaction and precipitates the crude product.

-

Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to yield the pure product.

Key Chemical Properties and Their Implications

Coordination Chemistry: A Powerful Bidentate Ligand

The two nitrogen atoms of the phenanthroline core are pre-organized for chelation, making the molecule an excellent bidentate ligand for a vast range of metal ions. [7][8]It forms highly stable, often octahedral or square planar, coordination complexes with transition metals (e.g., Ruthenium, Iridium, Copper) and lanthanides (e.g., Europium, Terbium). [7][9][10] The resulting metal complexes often exhibit unique properties not present in the free ligand, including:

-

Enhanced Photoluminescence: In lanthanide complexes, the phenanthroline ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. This is a key principle in designing luminescent materials. [11]* Redox Activity: Transition metal complexes are often redox-active, a property crucial for applications in light-emitting electrochemical cells (LECs) and electrocatalysis. [9][12]* Biological Activity: The ability of phenanthroline complexes to intercalate with DNA has been exploited in the design of anticancer agents and molecular probes. [7][12][13]

Photophysical and Electrochemical Properties

The extended aromatic system of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline gives rise to distinct photophysical properties. While the parent compound has some intrinsic fluorescence, its true value lies in its role as a scaffold. [14]The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for its function in electronic devices.

In OLEDs, materials with a deep HOMO and a suitable LUMO level are required to function as hole-blocking or electron-transporting layers. [9][15]They prevent charge carriers (holes) from leaking past the emissive layer and facilitate the efficient transport of electrons from the cathode, thereby increasing the device's overall efficiency and lifetime. [16]

Caption: Role of the compound as an Electron Transport Layer (ETL) in an OLED.

Authoritative Applications in Science and Technology

The unique combination of properties makes 4,7-Bis(4-bromophenyl)-1,10-phenanthroline a high-value intermediate in several cutting-edge fields.

-

Organic Electronics: This is arguably its most prominent application. Its derivatives are widely used as host materials, electron-transport layers (ETLs), and hole-blocking layers (HBLs) in OLEDs and LECs. [2][15][16]The rigidity of the phenanthroline core ensures good thermal stability and morphological integrity of thin films, while its electronic properties can be precisely tuned through substitution at the bromine positions.

-

Supramolecular Chemistry: As a rigid ligand, it is used to construct complex supramolecular architectures, including metal-organic frameworks (MOFs) and molecular cages, with applications in sensing, catalysis, and gas storage.

-

Drug Discovery and Bio-inorganic Chemistry: Phenanthroline-metal complexes are known to possess potent biological activity. For instance, silver-phenanthroline complexes have demonstrated significant anticancer properties. [12][17]The bromophenyl groups on this specific derivative allow for its conjugation to targeting moieties or other functional groups, opening avenues for the development of targeted therapeutics.

Conclusion

4,7-Bis(4-bromophenyl)-1,10-phenanthroline is far more than a simple chemical reagent; it is a sophisticated molecular platform. Its value is derived from the synergistic interplay between its rigid phenanthroline core and its strategically placed, reactive bromophenyl arms. This structure provides thermal stability, potent chelating ability, and, most importantly, synthetic versatility. For researchers in materials science and drug development, a thorough understanding of these core properties is essential for rationally designing the next generation of high-performance OLEDs, targeted therapeutics, and advanced functional materials.

References

-

UCHEM. 4,7-Bis(4-bromophenyl)-1,10-phenanthroline CAS 97802-08-9. [Online] Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Applications of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline in Material Science. [Online] Available at: [Link]

-

ResearchGate. Synthesis of 4,7-Diphenyl-1,10-phenanthroline | Request PDF. [Online] Available at: [Link]

-

ResearchGate. Photophysical properties of lanthanide complexes with 5-nitro-1,10-phenanthroline. [Online] Available at: [Link]

-

ChemUniverse. 4,7-BIS(4-BROMOPHENYL)-1,10-PHENANTHROLINE [P80872]. [Online] Available at: [Link]

-

Bull. Korean Chem. Soc. (2016). Facile Synthesis of 4,7-Disubstituted Conjugation-Extended 1,10-Phenanthrolines. [Online] Available at: [Link]

-

MDPI. 1H-Imidazo[4,5-f]p[18][19]henanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. [Online] Available at: [Link]

-

HKU Scholars Hub. SYNTHESIS OF PHENANTHROLINE-BASED CONJUGATED POLYMERS AND STUDY OF THEIR PHOTOPHYSICAL PROPERTIES. [Online] Available at: [Link]

-

Dalton Transactions. 4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: photophysics of ligands and their complexes with the Eu–Gd–Tb triad. [Online] Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Growing Role of Phenanthroline Derivatives in OLED Technology. [Online] Available at: [Link]

-

Wikipedia. Transition metal complexes of 1,10-phenanthroline. [Online] Available at: [Link]

-

ResearchGate. Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. [Online] Available at: [Link]

-

MDPI. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux. [Online] Available at: [Link]

-

ResearchGate. Crystal structure of 4,7-diphenyl-1,10-phenanthroline-κN,N′)-bis(2,4-di(fluorine)-1-phenylpyridine-κC,N)-iridium(III) hexafluorophosphate–dichloromethane (1/1). [Online] Available at: [Link]

-

RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. [Online] Available at: [Link]

-

ACS Publications. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. [Online] Available at: [Link]

- Google Patents. Organic light-emitting device having phenanthroline-fused phenazine.

-

Texas Tech University. PHOTOPHYSICAL AND PHOTOCHEMICAL STUDIES OF PHOTO-ACTIVE COPPER(I) COMPLEXES. [Online] Available at: [Link]

-

ResearchGate. Evaluating the anticancer properties and real-time electrochemical extracellular bio-speciation of bis (1,10-phenanthroline) silver (I) acetate monohydrate in the presence of A549 lung cancer cells. [Online] Available at: [Link]

-

Royal Society of Chemistry. Aggregation-induced emission logic gates based on metal ion sensing of phenanthroline-tetraphenylethene conjugates. [Online] Available at: [Link]

-

Crimson Publishers. Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. [Online] Available at: [Link]

-

Wikipedia. 1,10-Phenanthroline. [Online] Available at: [Link]

-

PubMed. Evaluating the anticancer properties and real-time electrochemical extracellular bio-speciation of bis (1,10-phenanthroline) silver (I) acetate monohydrate in the presence of A549 lung cancer cells. [Online] Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. [Online] Available at: [Link]

-

ResearchGate. Structure of 1,10-phenanthroline (phen) with numbering for substituents. [Online] Available at: [Link]

-

ResearchGate. Effect of protonation on the photophysical properties of 4-substituted and 4,7-disubstituted quinazoline push-pull chromophores | Request PDF. [Online] Available at: [Link]

-

National Institutes of Health. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Online] Available at: [Link]

-

PubChem. 1,10-Phenanthroline. [Online] Available at: [Link]

-

Suzhou Senfeida Chemical Co.,Ltd. 1,10-Phenanthroline, 4,7-bis(4-broMophenyl)- CAS NO.97802-08-9. [Online] Available at: [Link]

-

Royal Society of Chemistry. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. [Online] Available at: [Link]

-

ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Online] Available at: [Link]

-

ResearchGate. Thermal stability analysis of organic laser dye 4,4′-Bis[(N-carbazole)styryl]-biphenyl. [Online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. myuchem.com [myuchem.com]

- 4. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 8. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 9. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: photophysics of ligands and their complexes with the Eu–Gd–Tb triad - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. soc.chim.it [soc.chim.it]

- 14. nbinno.com [nbinno.com]

- 15. US6713781B1 - Organic light-emitting device having phenanthroline-fused phenazine - Google Patents [patents.google.com]

- 16. crimsonpublishers.com [crimsonpublishers.com]

- 17. Evaluating the anticancer properties and real-time electrochemical extracellular bio-speciation of bis (1,10-phenanthroline) silver (I) acetate monohydrate in the presence of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemscene.com [chemscene.com]

- 19. hub.hku.hk [hub.hku.hk]

Purity specifications for 4,7-Bis(4-bromophenyl)-1,10-phenanthroline

An In-Depth Technical Guide to the Purity Specifications of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline

Abstract

4,7-Bis(4-bromophenyl)-1,10-phenanthroline is a critical building block in the fields of materials science and coordination chemistry, prized for its rigid, planar structure and its function as a bidentate N-donor ligand. Its performance in applications such as organic light-emitting diodes (OLEDs), catalysis, and sensing is directly contingent on its isomeric and chemical purity. This guide provides a comprehensive framework for establishing and verifying the purity of this compound. We delve into the common synthetic pathways and their associated impurity profiles, detail a multi-technique analytical approach for rigorous characterization, and propose a set of validated purity specifications for researchers and quality control professionals.

Introduction: The Imperative of Purity

1,10-Phenanthroline and its derivatives are foundational ligands in coordination chemistry, capable of forming stable complexes with a vast array of metal ions. The strategic placement of 4-bromophenyl substituents at the 4 and 7 positions of the phenanthroline core creates a molecule with tailored electronic properties and reactive handles for further functionalization, typically through cross-coupling reactions.

The utility of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline is predicated on its well-defined structure. Impurities, even at trace levels, can have profound and detrimental effects:

-

In Materials Science: Incomplete substitution or residual catalyst can disrupt molecular packing in thin films, introduce charge trapping sites, and ultimately degrade the efficiency and lifetime of electronic devices.

-

In Catalysis: Unwanted side-products or starting materials can coordinate to the metal center, poisoning the catalyst or leading to unpredictable reaction pathways and reduced yields.

-

In Drug Development: For any compound intended for biological evaluation, purity is paramount to ensure that the observed activity is attributable to the target molecule and not an artifact of a potent impurity.

This document serves as a practical guide for defining and confirming the purity of this key chemical intermediate, ensuring its suitability for high-stakes applications.

Caption: Chemical structure of the target compound.

Synthetic Landscape and Anticipated Impurities

A robust purity assessment begins with understanding the synthetic route, as this dictates the likely impurities. The most common method for synthesizing this molecule is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3]

This reaction typically involves the coupling of a dihalogenated phenanthroline (e.g., 4,7-dichloro- or 4,7-dibromo-1,10-phenanthroline) with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.[4][5][6] While effective, this process can generate a predictable profile of process-related impurities.

Caption: Common synthetic pathway and potential process-related impurities.

Key Impurity Classes:

-

Starting Materials: Unreacted 4,7-dihalo-1,10-phenanthroline and excess 4-bromophenylboronic acid.

-

Intermediates: Mono-substituted product (4-(4-bromophenyl)-7-halo-1,10-phenanthroline).

-

Side-Products: Homocoupling of the boronic acid to form 4,4'-dibromobiphenyl is a common byproduct in Suzuki reactions.[7][8] Dehalogenation or protodeboronation byproducts can also occur.

-

Catalyst Residues: Trace amounts of palladium or other metals from the catalyst.

-

Residual Solvents: Solvents used during the reaction (e.g., dioxane, toluene) and purification (e.g., chloroform, ethanol, hexanes).

A Multi-Modal Analytical Workflow for Purity Verification

No single analytical technique is sufficient to fully characterize and confirm the purity of a complex organic molecule. A synergistic approach, leveraging the strengths of multiple orthogonal methods, is required.

Structural Confirmation and Organic Impurity Profiling

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the cornerstone of structural elucidation. High-field ¹H and ¹³C NMR spectra provide definitive proof of identity and are highly sensitive to organic impurities.[9][10]

-

¹H NMR: The spectrum of pure 4,7-Bis(4-bromophenyl)-1,10-phenanthroline in a solvent like CDCl₃ or DMSO-d₆ should display a clean, well-resolved set of aromatic protons.[11] The integration of these signals should correspond to the 14 protons of the molecule. The presence of unreacted starting materials or homocoupled byproducts will introduce distinct, easily identifiable signals.

-

¹³C NMR: This technique confirms the carbon skeleton of the molecule. The pure product is expected to show 12 distinct signals in the aromatic region (due to molecular symmetry).

Experimental Protocol: ¹H NMR Sample Preparation

-

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Acquire the spectrum on a spectrometer operating at a minimum of 400 MHz.

-

Process the data, referencing the spectrum to the residual solvent peak.

B. High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of a compound by separating it from its impurities.[12] A validated HPLC method can provide a precise quantitative purity value (e.g., area percent).

-

Methodology: A reverse-phase method using a C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or TFA) is typically effective. Detection is best achieved with a photodiode array (PDA) or UV-Vis detector set to a wavelength where the phenanthroline core has strong absorbance (e.g., ~270-290 nm).

-

Data Interpretation: The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. A purity level of ≥97% is a common specification for commercial-grade material, while ≥99% may be required for more sensitive applications.[13][14][15]

Experimental Protocol: HPLC Purity Analysis

-

System: HPLC with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 280 nm.

-

Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute to a working concentration of ~0.1 mg/mL.

C. Mass Spectrometry (MS) MS confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental formula with high confidence.[9]

-

Expected Mass: The monoisotopic mass of the [M+H]⁺ ion for C₂₄H₁₄Br₂N₂ is approximately 488.9593, showing a characteristic isotopic pattern due to the presence of two bromine atoms.

Elemental Composition and Thermal Properties

A. Elemental Analysis (EA) This technique provides the percentage composition of Carbon, Hydrogen, and Nitrogen (CHN analysis).[16][17][18] For a compound to be considered pure, the experimentally determined percentages must align closely with the theoretical values. The generally accepted tolerance is within ±0.4% of the calculated value.[9]

-

Theoretical Values for C₂₄H₁₄Br₂N₂: C: 58.81%, H: 2.88%, N: 5.71%.

B. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature.[19][20] It is an excellent tool for assessing thermal stability and detecting the presence of residual solvents or water, which would be lost at lower temperatures.[21] A pure, anhydrous, and solvent-free sample should show no significant mass loss until its decomposition temperature.

Experimental Protocol: TGA

-

Place 5-10 mg of the sample into a tared TGA pan (platinum or alumina).

-

Load the pan into the TGA instrument.

-

Heat the sample from ambient temperature to at least 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

Summary of Purity Specifications

The following tables provide a clear, actionable summary of the recommended purity specifications and a profile of common impurities for 4,7-Bis(4-bromophenyl)-1,10-phenanthroline.

Table 1: Purity Specifications

| Parameter | Method | Specification | Rationale |

|---|---|---|---|

| Appearance | Visual | White to off-white or light-yellow solid | Gross contamination often leads to discoloration. |

| Identity | ¹H NMR | Spectrum conforms to the reference structure | Confirms the chemical identity of the bulk material. |

| Purity | HPLC (Area %) | ≥ 97.0% (Standard Grade)≥ 99.0% (High-Purity Grade) | Quantifies the presence of organic impurities.[13][14][15] |

| Identity | HRMS | [M+H]⁺ matches theoretical mass ± 5 ppm | Confirms elemental formula. |

| Elemental Composition | CHN Analysis | C, H, N values are within ± 0.4% of theoretical | Confirms bulk elemental composition and purity.[9] |

| Volatiles | TGA | ≤ 0.5% mass loss below 150 °C | Ensures absence of significant residual solvent or water. |

| Melting Point | Capillary MP | Sharp range (e.g., 2-3 °C) | A broad melting range is indicative of impurities. |

Table 2: Common Impurity Profile and Detection

| Potential Impurity | Chemical Formula | Primary Detection Method |

|---|---|---|

| 4,7-Dichloro-1,10-phenanthroline | C₁₂H₆Cl₂N₂ | HPLC, ¹H NMR |

| 4-Bromophenylboronic acid | C₆H₆BBrO₂ | ¹H NMR (can be difficult), HPLC |

| 4,4'-Dibromobiphenyl | C₁₂H₈Br₂ | HPLC, ¹H NMR, GC-MS |

| Mono-substituted phenanthroline | C₁₈H₁₀BrClN₂ | HPLC, MS |

| Residual Palladium | Pd | Inductively Coupled Plasma (ICP-MS) |

The Self-Validating Analytical Workflow

To ensure trustworthiness, the analytical process itself must be a self-validating system. The workflow below illustrates a logical progression where results from orthogonal techniques must concur to pass a batch of material.

Caption: A logical workflow for the comprehensive purity assessment of the compound.

Conclusion

The specifications outlined in this guide provide a rigorous framework for ensuring the quality of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline. By understanding the synthetic origin of potential impurities and employing a suite of orthogonal analytical techniques—NMR for structure, HPLC for quantitative purity, MS and EA for composition, and TGA for thermal properties—researchers and manufacturers can confidently produce and utilize material that meets the demanding requirements of advanced applications. Adherence to these principles of scientific integrity is fundamental to achieving reproducible and reliable results in research and development.

References

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

-

ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

-

Universal Lab Blog. (2024). Basic principles and tests of organic element analysis. [Link]

-

VELP. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

-

McGraw-Hill Education. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

ChemUniverse. 4,7-BIS(4-BROMOPHENYL)-1,10-PHENANTHROLINE [P80872]. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF Cd COMPLEXES CONTAINING PHENANTHROLINE DERIVATIVES. Synthesis and Characterization of Cd Complexes Containing Phenanthroline Derivatives. [Link]

-

PubMed. (2005). Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. [Link]

-

Wikipedia. Thermogravimetric analysis. [Link]

-

ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

-

ResearchGate. TGA data for the organometallic compounds used in this study. [Link]

-

Tradeindia. 4,7-Bis(4-bromophenyl)-1,10-Phenanthroline. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF METAL COMPLEXES OF DERIVATIVE OF 1,10-PHENANTHROLINE. Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. [Link]

-

A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. [Link]

-

NIH. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Journal of the American Chemical Society. Exploiting Organometallic Chemistry to Functionalize Small Cuprous Oxide Colloidal Nanocrystals. [Link]

-

RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information For Transition Metal-Free, Visible-Light Mediated Synthesis of 1,10- Phenanthroline Derived. [Link]

-

Mettler Toledo. Thermogravimetric Analysis (TGA). [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]

-

SciSpace. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. [Link]

-

YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

-

ResearchGate. 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. [Link]

-

MDPI. (2019). Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux. [Link]

-

ResearchGate. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NIST. 4,7-Dimethyl-1,10-phenanthroline. [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

PubMed Central. (2020). Simultaneous analysis of thirteen phytohormones in fruits and vegetables by SPE-HPLC–DAD. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Characterization of Cd Complexes Containing Phenanthroline Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. chemuniverse.com [chemuniverse.com]

- 15. 4,7-bis(4-bromophenyl)-1,10-phenanthroline at Best Price in Shanghai, Shanghai | Shanghai Uchem Inc [tradeindia.com]

- 16. azom.com [azom.com]

- 17. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 18. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 19. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 20. mt.com [mt.com]

- 21. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Guide to 4,7-Bis(4-bromophenyl)-1,10-phenanthroline: Unveiling its Molecular Fingerprint

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Bis(4-bromophenyl)-1,10-phenanthroline is a highly functionalized aromatic compound that has garnered significant interest in the fields of coordination chemistry, materials science, and pharmaceutical research. Its rigid, planar phenanthroline core provides a robust scaffold for the attachment of two bromophenyl groups at the 4 and 7 positions. This unique structure imparts specific electronic and steric properties, making it a valuable building block for the synthesis of novel ligands, functional materials, and potential therapeutic agents. The bromine atoms, in particular, serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.

A thorough understanding of the spectroscopic properties of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline is paramount for its unambiguous identification, purity assessment, and for elucidating its behavior in various chemical and biological systems. This technical guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section will delve into the theoretical underpinnings of the technique, present the expected data, and provide standardized protocols for data acquisition and interpretation, thereby offering a comprehensive resource for researchers.

Molecular and Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₄H₁₄Br₂N₂ | [1] |

| Molecular Weight | 490.19 g/mol | [1] |

| Appearance | Brown powder | |

| CAS Number | 97802-08-9 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4,7-Bis(4-bromophenyl)-1,10-phenanthroline, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline is expected to exhibit distinct signals corresponding to the protons on the phenanthroline core and the bromophenyl substituents. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Expected Chemical Shifts (δ) and Splitting Patterns:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Phenanthroline H-2, H-9 | ~9.2 | Doublet (d) |

| Phenanthroline H-3, H-8 | ~7.8 | Doublet (d) |

| Phenanthroline H-5, H-6 | ~8.2 | Singlet (s) |

| Bromophenyl H-2', H-6' | ~7.7 | Doublet (d) |

| Bromophenyl H-3', H-5' | ~7.6 | Doublet (d) |

Note: These are predicted values based on the analysis of similar phenanthroline derivatives. Actual values may vary depending on the solvent and experimental conditions.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent protons. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, which is crucial for resolving the closely spaced aromatic protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans (typically 16 to 64) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation Workflow:

Caption: Workflow for ¹H NMR data interpretation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope and its longer relaxation times, ¹³C NMR experiments require longer acquisition times.

Expected Chemical Shifts (δ):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Phenanthroline C-4, C-7 | ~150 |

| Phenanthroline C-2, C-9 | ~151 |

| Phenanthroline C-10a, C-10b | ~146 |

| Phenanthroline C-5, C-6 | ~124 |

| Phenanthroline C-3, C-8 | ~127 |

| Phenanthroline C-4a, C-6a | ~129 |

| Bromophenyl C-1' | ~139 |

| Bromophenyl C-4' (C-Br) | ~123 |

| Bromophenyl C-2', C-6' | ~131 |

| Bromophenyl C-3', C-5' | ~132 |

Note: These are predicted values. Actual chemical shifts can be influenced by the solvent.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically used for ¹³C NMR.

-

Instrument Setup: A broadband probe is used to detect the ¹³C signals while decoupling the protons.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (several hundred to thousands) is usually necessary.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 4,7-Bis(4-bromophenyl)-1,10-phenanthroline, MS is used to confirm the molecular weight and to study its fragmentation pattern.

Expected Mass Spectrum: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The expected peaks for the molecular ion cluster would be around m/z 488, 490, and 492 with a characteristic intensity ratio of approximately 1:2:1.

| Ion | Expected m/z |

| [M]⁺˙ (with 2 x ⁷⁹Br) | 488.0 |

| [M]⁺˙ (with ⁷⁹Br and ⁸¹Br) | 490.0 |

| [M]⁺˙ (with 2 x ⁸¹Br) | 492.0 |

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Analysis Pathway:

Sources

1H NMR and 13C NMR spectra of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline

Introduction: The Significance of a Versatile Ligand

4,7-Bis(4-bromophenyl)-1,10-phenanthroline is a highly functionalized heterocyclic compound that serves as a cornerstone in modern coordination chemistry and materials science. Its rigid, planar 1,10-phenanthroline core provides two excellent nitrogen donor sites for chelating metal ions, while the two bromophenyl substituents at the 4 and 7 positions offer reactive handles for further synthetic modifications via cross-coupling reactions. This structure makes it a critical precursor for developing advanced materials for organic light-emitting diodes (OLEDs), chemical sensors, and novel therapeutic agents.[1] The synthesis of more complex structures often starts with 4,7-Bis(4-bromophenyl)-1,10-phenanthroline as a key building block.[2]

Given its pivotal role, unequivocal structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the definitive analytical method for confirming the identity, purity, and precise molecular structure of this compound. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra, explains the rationale behind peak assignments, and outlines a robust protocol for data acquisition, tailored for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Symmetry Considerations

A foundational step in interpreting any NMR spectrum is to analyze the molecule's symmetry. 4,7-Bis(4-bromophenyl)-1,10-phenanthroline possesses a C₂ axis of symmetry that runs through the center of the C5-C6 bond and bisects the N1-N10 axis. This symmetry element renders pairs of protons and carbon atoms chemically equivalent. Consequently, the number of unique signals observed in both the ¹H and ¹³C NMR spectra is halved, leading to a significantly simplified and more readily interpretable set of data.

For instance, the proton at position 2 (H-2) is chemically equivalent to the proton at H-9. Similarly, the two bromophenyl rings are identical, and within each ring, the protons ortho to the phenanthroline core are equivalent, as are the protons meta to the core. This understanding is crucial for accurate peak assignment.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The signals are expected to appear exclusively in the aromatic region (typically δ 7.0–9.5 ppm), reflecting the deshielding effects of the aromatic ring currents and the electronegative nitrogen atoms.

Predicted Chemical Shifts and Rationale

The spectrum can be logically divided into two distinct sets of signals: those arising from the phenanthroline core and those from the para-substituted bromophenyl rings.

-

Phenanthroline Core Protons (H-2/H-9, H-3/H-8, H-5/H-6): The protons on the phenanthroline skeleton are significantly influenced by the adjacent nitrogen atoms and the overall aromatic system. Protons closest to the nitrogen atoms (H-2/H-9) are the most deshielded and thus appear furthest downfield.[3] The protons at H-3/H-8 and H-5/H-6 will resonate at slightly higher fields.

-

Bromophenyl Ring Protons (H-2'/H-6' and H-3'/H-5'): The para-substitution pattern of the bromophenyl rings gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets, assuming the coupling constants are sufficiently resolved. The protons ortho to the bromine atom (H-3'/H-5') and those ortho to the phenanthroline ring (H-2'/H-6') will have different chemical shifts due to the differing electronic environments.

Tabulated Summary of Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and assignments for 4,7-Bis(4-bromophenyl)-1,10-phenanthroline in a common NMR solvent such as CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.25 | Doublet (d) | 2H | H-2, H-9 | Most deshielded due to proximity to nitrogen atoms. |

| ~8.20 | Doublet (d) | 2H | H-3, H-8 | Adjacent to the substituted C-4/C-7 positions. |

| ~7.85 | Singlet (s) | 2H | H-5, H-6 | Protons on the central ring of the phenanthroline core. |

| ~7.75 | Doublet (d) | 4H | H-3', H-5' | Protons ortho to the bromine atom on the phenyl rings. |

| ~7.65 | Doublet (d) | 4H | H-2', H-6' | Protons ortho to the phenanthroline core on the phenyl rings. |

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon framework. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[4]

Predicted Chemical Shifts and Assignments

Leveraging the C₂ symmetry, we expect a total of 9 signals for the 18 unique carbons in the aromatic region. The chemical shifts are predicted based on established ranges for aromatic and heteroaromatic carbons.[5][6] Quaternary carbons (those without attached protons) generally exhibit weaker signals.

-

Phenanthroline Carbons: The carbons directly bonded to nitrogen (C-2/C-9 and C-10a/C-10b) are significantly deshielded. The substituted carbons (C-4/C-7) will also appear far downfield.

-

Bromophenyl Carbons: The spectrum will show four signals for the bromophenyl rings: the ipso-carbon attached to the phenanthroline core (C-1'), the two protonated carbons (C-2'/C-6' and C-3'/C-5'), and the carbon bearing the bromine atom (C-4'). The C-Br bond has a distinct electronic effect, making the C-4' signal readily identifiable.

Tabulated Summary of Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~151.0 | C-2, C-9 | Carbon adjacent to nitrogen, highly deshielded. |

| ~149.5 | C-4, C-7 | Quaternary carbon, substituted with a phenyl ring. |

| ~146.0 | C-10a, C-10b | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| ~137.5 | C-1' | Quaternary ipso-carbon of the phenyl ring. |

| ~132.5 | C-3', C-5' | Protonated carbon ortho to the bromine atom. |

| ~130.0 | C-2', C-6' | Protonated carbon meta to the bromine atom. |

| ~127.0 | C-4a, C-6a | Quaternary carbon at the central ring junction. |

| ~124.0 | C-5, C-6 | Protonated carbon on the central phenanthroline ring. |

| ~123.5 | C-4' | Quaternary carbon bonded to the bromine atom. |

| ~122.0 | C-3, C-8 | Protonated carbon adjacent to the substituted position. |

Note: Assignments of closely spaced signals may require advanced 2D NMR techniques (e.g., HSQC, HMBC) for definitive confirmation.

Experimental Protocol for NMR Data Acquisition

Reproducible and high-quality NMR data depend on a meticulous experimental approach. The following protocol provides a validated workflow for the analysis of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is often a suitable first choice due to its ability to dissolve many organic compounds. If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

Concentration: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-25 mg for ¹³C NMR) and dissolve it in 0.6–0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent peak is used for referencing.

Spectrometer Setup and Data Acquisition

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Mode: Proton-decoupled (decouple = 'yes').

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C NMR is inherently less sensitive.

-

Structural Confirmation Workflow

The following diagram illustrates the molecular structure of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline with a systematic numbering scheme used for the definitive assignment of NMR signals.

Caption: IUPAC numbering of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline for NMR peak assignment.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and indispensable tool for the structural elucidation of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline. The inherent symmetry of the molecule simplifies the spectra, yielding a distinct pattern of signals that, when correctly interpreted, serves as a definitive fingerprint of its chemical identity. By understanding the principles of chemical shift, coupling patterns, and the electronic effects of the heteroaromatic core and substituents, researchers can confidently verify the structure and purity of this vital chemical building block, ensuring the integrity and success of their downstream applications in drug discovery and material science.

References

- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). The spectra of complexes of conjugated ligands. Part II. Charge-transfer in substituted phenanthroline complexes: intensities. RSC Publishing.

-

Springer Nature. (2025). Structure and Phase Transition of 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[3][7]phenanthroline.

- ChemScene. (n.d.). 4,7-Bis(4-bromophenyl)-1,10-phenanthroline.

- ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Applications of 4,7-Bis(4-bromophenyl)

- ChemicalBook. (n.d.). o-Phenanthroline(66-71-7) ¹H NMR spectrum.

- Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR.

- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.

- University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.

- Wiley Online Library. (n.d.). 1,10-Phenanthroline - Optional[¹³C NMR] - Chemical Shifts - SpectraBase.

- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. The spectra of complexes of conjugated ligands. Part II. Charge-transfer in substituted phenanthroline complexes: intensities - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate the effective use of this compound in various research and development applications.

Introduction and Physicochemical Profile

4,7-Bis(4-bromophenyl)-1,10-phenanthroline is a substituted aromatic heterocyclic compound with a molecular formula of C₂₄H₁₄Br₂N₂ and a molecular weight of approximately 490.19 g/mol .[1] Its structure, characterized by a rigid phenanthroline core flanked by two bromophenyl groups, renders it a promising candidate for applications in materials science, particularly in the field of organic electronics such as organic light-emitting diodes (OLEDs).[2] The utility of this compound is intrinsically linked to its solubility in various organic solvents, which dictates its processability and integration into functional devices. This guide will explore the theoretical and practical aspects of its solubility.

Physicochemical Properties of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline:

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₄Br₂N₂ | [1] |

| Molecular Weight | 490.19 g/mol | [1] |

| Appearance | White to off-white or brown solid | [2][3] |

| Purity | Typically ≥97% | [1] |

| Storage | 4°C, protect from light, stored under nitrogen | [1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline provides key insights into its expected solubility.